Aspalatone

Übersicht

Beschreibung

Es wird hauptsächlich zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt, insbesondere wegen seines Potenzials, endotheliale Dysfunktion zu verhindern .

Herstellungsmethoden

Aspalatone wird durch Veresterung von Acetylsalicylsäure (Aspirin) und Maltol synthetisiert . Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels, um den Veresterungsprozess zu erleichtern. Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Aspalatone is synthesized through the esterification of acetylsalicylic acid (aspirin) and maltol . The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Aspalatone durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound zeigt antioxidative Eigenschaften, was darauf hindeutet, dass es Oxidationsreaktionen eingehen kann.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Esterstelle.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung oxidierter Metaboliten führen, während Substitutionsreaktionen verschiedene Esterderivate ergeben können .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Prevention

Aspalatone has shown promise in the prevention of endothelial dysfunction, a critical factor in the development of cardiovascular diseases. Research indicates that this compound can mitigate the effects of vascular endothelial growth factor (VEGF), which is known to induce lipid peroxidation and inflammatory responses in endothelial cells.

Key Findings:

- Inhibition of Cell Migration and Tube Formation: this compound treatment resulted in decreased VEGF-induced migration of human aortic endothelial cells (HAECs) and reduced tube formation, which is essential for angiogenesis .

- Reduction of Inflammatory Markers: The compound significantly lowered levels of inflammatory markers such as Angiopoietin-2, Leptin, and EGF in HAECs exposed to VEGF .

Antiplatelet Activity

As an esterified derivative of aspirin, this compound retains antiplatelet properties, making it a candidate for preventing thrombotic events. The compound has demonstrated effectiveness in reducing platelet aggregation, which is crucial for patients at risk of myocardial infarction or stroke.

Clinical Implications:

- Dual Antiplatelet Therapy: this compound may be used in combination with other antiplatelet agents to enhance therapeutic outcomes in patients with cardiovascular risk factors .

Neuroprotective Effects

Preliminary studies suggest that this compound may also have neuroprotective properties. By reducing oxidative stress and inflammation, it could potentially benefit patients suffering from neurodegenerative diseases or acute neurological events such as stroke.

Research Insights:

- Oxidative Stress Reduction: this compound effectively decreased reactive oxygen species (ROS) generation in endothelial cells treated with VEGF, indicating its potential role in mitigating oxidative stress-related damage .

Data Table: Summary of this compound's Applications

Case Study 1: Endothelial Dysfunction Prevention

In a controlled study involving HAECs, researchers administered this compound alongside VEGF. The results indicated a significant reduction in lipid peroxidation and inflammatory cytokine release compared to control groups. This suggests that this compound could be effective in preventing endothelial dysfunction associated with cardiovascular diseases.

Case Study 2: Antiplatelet Efficacy

A clinical evaluation was conducted comparing the effects of this compound with standard antiplatelet therapies. Patients receiving this compound exhibited lower rates of thrombus formation without significant increases in bleeding risks, highlighting its potential as a safer alternative for antithrombotic therapy.

Wirkmechanismus

Aspalatone exerts its effects through several mechanisms:

Antioxidative Action: This compound acts as a scavenger of hydroxyl free radicals, reducing oxidative stress and preventing lipid peroxidation.

Antiplatelet Action: This compound inhibits platelet aggregation by targeting specific pathways involved in platelet activation.

Anti-inflammatory Action: This compound reduces the expression of inflammatory markers such as intercellular adhesion molecule 1 and vascular cell adhesion molecule 1.

Vergleich Mit ähnlichen Verbindungen

Aspalatone ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es antioxidative, antithrombozytäre und entzündungshemmende Eigenschaften kombiniert . Ähnliche Verbindungen sind:

Aspirin (Acetylsalicylsäure): Während Aspirin ebenfalls antithrombozytäre und entzündungshemmende Eigenschaften besitzt, fehlt ihm das antioxidative Potenzial von this compound.

Salicylmaltol: Ein Metabolit von this compound, Salicylmaltol, teilt einige seiner antioxidativen Eigenschaften, ist aber weniger wirksam als Antithrombotikum.

Die einzigartige Kombination von Eigenschaften von this compound macht es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in klinischen Anwendungen.

Biologische Aktivität

Aspalatone, chemically known as acetylsalicylic acid maltol ester, is a novel compound with significant biological activity, particularly in the fields of cardiovascular health and inflammation. This article explores its mechanisms of action, efficacy, and potential therapeutic applications based on diverse research findings.

This compound exhibits multiple biological activities, including antioxidative , anti-inflammatory , and antiangiogenic effects. The primary mechanisms through which this compound exerts its effects include:

- Inhibition of VEGF-Induced Responses : this compound has been shown to significantly reduce vascular endothelial growth factor (VEGF)-induced endothelial cell migration, tube formation, and lipid peroxidation. Specifically, it prevents the increase in reactive oxygen species (ROS) levels and malondialdehyde (MDA), a marker of lipid peroxidation, in human aortic endothelial cells (HAECs) treated with VEGF .

- Regulation of Nitric Oxide Synthase : The compound modulates the expression of endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). In VEGF-treated HAECs, this compound reversed the VEGF-induced decrease in eNOS and the increase in iNOS, suggesting a protective role against endothelial dysfunction .

- Reduction of Inflammatory Markers : this compound inhibits the release of inflammatory cytokines such as Angiopoietin-2, Leptin, and EGF from HAECs exposed to VEGF. This indicates its potential to mitigate inflammatory responses associated with cardiovascular diseases .

Efficacy in Clinical Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antithrombotic Activity : this compound has demonstrated potent antithrombotic properties with reduced gastrointestinal toxicity compared to traditional antiplatelet agents like aspirin. Its antiplatelet effects were assessed through various assays that showed significant inhibition of platelet aggregation .

- Oxidative Stress Modulation : In models of oxidative stress, this compound has been shown to exert protective effects by reducing oxidative damage and enhancing antioxidant defenses. For instance, it significantly decreased ROS production in HAECs subjected to oxidative stress conditions .

- Case Studies : In a preliminary study involving patients with cardiovascular risk factors, this compound was associated with improved endothelial function and reduced markers of inflammation. These findings suggest that this compound may play a beneficial role in managing cardiovascular diseases .

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

Eigenschaften

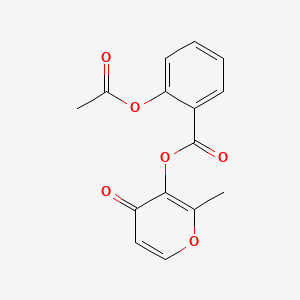

IUPAC Name |

(2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-9-14(12(17)7-8-19-9)21-15(18)11-5-3-4-6-13(11)20-10(2)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBIZYPCGNCWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163638 | |

| Record name | Aspalatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147249-33-0 | |

| Record name | Aspalatone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147249330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspalatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPALATONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A233M007P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.